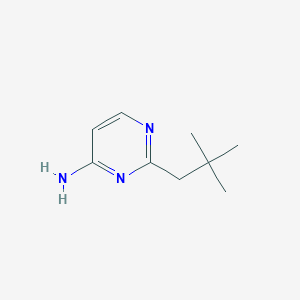

2-(2,2-Dimethylpropyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQPOYLOCIUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Dimethylpropyl Pyrimidin 4 Amine and Its Analogs

Established Strategies for Pyrimidin-4-amine Synthesis

The construction of the pyrimidin-4-amine core is a well-established field in heterocyclic chemistry. The majority of synthetic approaches can be broadly categorized into condensation and ring-closing reactions.

Condensation Reactions with Amidine or Guanidine (B92328) Precursors

A prevalent and versatile method for pyrimidine (B1678525) synthesis is the condensation of an amidine or guanidine derivative with a three-carbon building block possessing two electrophilic centers. The most classical of these is the Pinner pyrimidine synthesis. google.comresearchgate.netslideshare.netslideshare.net This reaction typically involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-keto ester or a malonic ester, often under acidic or basic catalysis. google.comslideshare.net The general mechanism involves the initial attack of the amidine nitrogen onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

The scope of the Pinner synthesis has been expanded to include a variety of three-carbon synthons, including β-diketones, β-keto nitriles, and their synthetic equivalents. researchgate.netyoutube.comyoutube.com The use of guanidine or its derivatives in place of amidines leads to the formation of 2-aminopyrimidin-4-ol or 2,4-diaminopyrimidine (B92962) derivatives, respectively.

Ring-Closing Reactions Involving Carbon-Nitrogen Bonds

An alternative to the [3+3] fragmentation approach of the Pinner synthesis involves the construction of the pyrimidine ring through the formation of one or more carbon-nitrogen bonds in a ring-closing step. These methods often start with precursors that already contain a significant portion of the final ring system. For instance, derivatives of β-enaminonitriles or β-enaminones can undergo cyclization with a source of the remaining nitrogen and carbon atoms, such as formamide (B127407) or urea, to yield the pyrimidine ring. researchgate.net

Another strategy involves the reaction of α,β-unsaturated ketones or aldehydes with amidines. researchgate.net In these reactions, a Michael addition of the amidine to the unsaturated system is often the initial step, followed by an intramolecular condensation and aromatization. These methods provide a high degree of flexibility in the substitution pattern of the final pyrimidine product.

Development and Optimization of Novel Synthetic Pathways for 2-(2,2-Dimethylpropyl)pyrimidin-4-amine

The synthesis of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine presents a unique challenge due to the steric bulk of the neopentyl group. This necessitates a careful selection of synthetic precursors and a thorough optimization of reaction conditions to achieve satisfactory yields.

Retrosynthetic Analysis Leading to Key Intermediates

A logical retrosynthetic disconnection of the target molecule, 2-(2,2-Dimethylpropyl)pyrimidin-4-amine, points towards two key fragments: 3,3-dimethylbutanamidine (neopentylamidine) and a suitable three-carbon synthon that will provide the C4, C5, and C6 atoms of the pyrimidine ring, along with the 4-amino group. A particularly attractive three-carbon precursor is a β-keto nitrile or a related derivative, which upon condensation with the amidine would directly lead to the desired pyrimidin-4-amine structure.

This retrosynthetic approach is illustrated below:

Image depicting the retrosynthetic disconnection of the target molecule.

Image depicting the retrosynthetic disconnection of the target molecule.Exploration of Synthetic Precursors Bearing the 2,2-Dimethylpropyl Moiety

The critical precursor for the introduction of the neopentyl group is 3,3-dimethylbutanamidine. This amidine can be synthesized from the corresponding nitrile, pivalonitrile (3,3-dimethylbutanenitrile), through the Pinner reaction. mdpi.comgoogle.com In this two-step process, pivalonitrile is first treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl pivalimidate hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) furnishes 3,3-dimethylbutanamidine hydrochloride.

The three-carbon component can be a variety of compounds. One of the most direct routes to a 4-aminopyrimidine (B60600) is through the use of a β-aminocrotononitrile or a related enaminonitrile. For instance, the condensation of 3,3-dimethylbutanamidine with 3-aminocrotononitrile (B73559) would be expected to yield the target compound. Alternatively, a β-keto nitrile such as acetoacetonitrile could be employed, where the amino group at C4 is introduced from the amidine itself or from an external ammonia source during the reaction.

Detailed Investigation of Reaction Conditions Optimization

The successful synthesis of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine, especially given the steric hindrance of the neopentyl group, is highly dependent on the careful optimization of reaction conditions. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

A systematic investigation would involve screening various conditions to maximize the yield and purity of the final product. The table below outlines a hypothetical optimization study for the condensation of 3,3-dimethylbutanamidine hydrochloride with a suitable β-keto nitrile, based on established principles for pyrimidine synthesis.

| Entry | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | Sodium Ethoxide | Reflux | 12 | 45 |

| 2 | Methanol (B129727) | Sodium Methoxide | Reflux | 12 | 42 |

| 3 | Dioxane | Potassium Carbonate | 100 | 24 | 35 |

| 4 | Toluene (B28343) | DBU | 110 | 18 | 55 |

| 5 | N,N-Dimethylformamide | Potassium tert-butoxide | 80 | 12 | 65 |

| 6 | N,N-Dimethylformamide | Potassium tert-butoxide | 100 | 8 | 72 |

| 7 | Ethanol | Sodium Ethoxide | 50 | 24 | 38 |

| 8 | N,N-Dimethylformamide | Cesium Carbonate | 100 | 12 | 68 |

This is a hypothetical data table illustrating a potential optimization study.

The data suggests that polar aprotic solvents like N,N-Dimethylformamide (DMF) in combination with a strong, non-nucleophilic base such as potassium tert-butoxide could be optimal for this transformation. Higher temperatures generally appear to favor the reaction, likely by overcoming the activation energy barrier associated with the sterically demanding substrates. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like toluene also shows promise. Further fine-tuning of the reaction time and temperature would be necessary to maximize the yield and minimize the formation of byproducts.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of pyrimidine derivatives, impacting reaction rates, yields, and in some cases, regioselectivity. The solubility of starting materials, such as β-cyanoenolates and amidine hydrochlorides, is a significant factor. While these precursors are often soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol, they can also be prone to decomposition in these media. researchgate.net In some cases, a mixture of solvents, such as isopropanol (B130326) and toluene, has been found to be optimal, limiting the decomposition of reactants. researchgate.net

For nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines, a range of solvents can be employed. Toluene is a common choice for reactions involving amines, often heated to around 100°C. researchgate.net In other instances, DMSO is used as the solvent, particularly for reactions involving N-Boc-protected amines, also at elevated temperatures. researchgate.net The use of deep eutectic solvents (DES), such as a mixture of glyoxylic acid and L-proline, has been explored as a green chemistry approach, acting as both a solvent and a catalyst in multicomponent reactions to form pyrimidine derivatives. mdpi.comnih.gov Furthermore, solvent-free conditions have been successfully utilized for the amination of dichloropyrimidines, where the reaction is carried out by heating the reactants with a base like triethylamine (B128534). mdpi.com

Water has also been investigated as a solvent for the amination of chloropyrimidines, particularly under acidic conditions, and has been shown to be more effective than several alcoholic solvents and DMF in certain cases. biotage.com

| Solvent System | Typical Reactants | General Observations | Reference(s) |

| Toluene | 2,4-Dichloro-5-fluoropyrimidine (B19854), Amines, Et3N | Good yields for SNAr reactions at 100°C. | researchgate.net |

| DMSO | 2,4-Dichloro-5-fluoropyrimidine, N-Boc-amines, Et3N | Effective for SNAr with protected amines at 100°C. | researchgate.net |

| Isopropanol/Toluene | β-Cyanoenolates, Amidine hydrochlorides | Limits decomposition of starting materials. | researchgate.net |

| Glyoxylic acid:L-proline (DES) | Barbituric acid, Aldehydes, Malononitrile | Acts as both solvent and catalyst, eco-friendly. | mdpi.comnih.gov |

| Solvent-free | 2-Amino-4,6-dichloropyrimidine (B145751), Amines, Et3N | High-yield synthesis at elevated temperatures (80-90°C). | mdpi.com |

| Water (acidic) | 4-Chloropyrrolopyrimidines, Anilines | Can be more efficient than organic solvents for amination. | biotage.com |

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a crucial parameter in the synthesis of 2-(2,2-dimethylpropyl)pyrimidin-4-amine and its analogs, significantly influencing reaction rates. Many synthetic procedures for pyrimidine derivatives require elevated temperatures to proceed at a reasonable rate. For instance, nucleophilic aromatic substitution reactions on dichloropyrimidines are often conducted at temperatures ranging from 80°C to 120°C. researchgate.netnih.gov Specifically, the reaction of 2,4-dichloro-5-fluoropyrimidine with amines in toluene is typically carried out at 100°C for 12 hours. researchgate.net Similarly, solvent-free amination of 2-amino-4,6-dichloropyrimidine is performed at 80-90°C. mdpi.com

In some multicomponent reactions, such as the Biginelli-inspired synthesis of 2-aminopyrimidine-5-carbonitriles, the reaction conditions can vary, but often involve heating. nih.gov The thermal stability of reactants and intermediates is also a key consideration, as decomposition can occur at higher temperatures. For example, DSC analysis has shown that some β-cyanoenolates, used as starting materials, begin to decompose at 115°C. researchgate.net

The effect of pressure on the kinetics of nucleophilic substitution reactions has been studied, with increased pressure generally leading to an increase in reaction rates. nih.gov However, for most standard laboratory syntheses of pyrimidine derivatives, reactions are typically carried out at atmospheric pressure. The use of microwave irradiation, which can lead to rapid heating, has been shown to reduce reaction times for the synthesis of 2-aminopyrimidines from hours to less than an hour. researchgate.net

| Reaction Type | Typical Temperature (°C) | Typical Reaction Time | General Observations | Reference(s) |

| SNAr on Dichloropyrimidines | 100 | 12 hours | Effective for achieving good yields in toluene. | researchgate.net |

| Solvent-free Amination | 80-90 | Not specified | Allows for synthesis without a solvent medium. | mdpi.com |

| Suzuki Coupling | 100 | Not specified | Used for C-C bond formation on the pyrimidine ring. | nih.gov |

| Microwave-assisted Synthesis | Not specified | < 1 hour | Significantly reduces reaction time compared to conventional heating. | researchgate.net |

Catalyst Selection, Loading, and Performance

Catalysts are frequently employed to enhance the efficiency and selectivity of pyrimidine synthesis. In the context of forming 2-substituted aminopyrimidines from chloropyrimidine precursors, palladium-based catalysts are often essential, particularly for less nucleophilic aryl- and heteroarylamines. nih.gov The choice of ligand for the palladium catalyst is critical for achieving high regioselectivity for amination at the 2-position. For more nucleophilic amines, such as dialkylamines, the reaction can sometimes proceed under non-catalyzed SNAr conditions. nih.gov

For multicomponent reactions, various catalysts have been shown to be effective. Zinc chloride (ZnCl2) has been used to catalyze the three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. thermofisher.com In some cases, Lewis acids like CuCl2 have also been shown to be effective, providing high yields of 4-aminopyrimidines. researchgate.net

Deep eutectic solvents can also act as catalysts. mdpi.comnih.gov For instance, a glyoxylic acid:L-proline mixture not only serves as the reaction medium but also catalyzes the multicomponent reaction to form pyrano[2,3-d]pyrimidine derivatives. mdpi.comnih.gov The reusability of such catalysts is a key advantage from a green chemistry perspective.

The catalyst loading is an important parameter to optimize. For palladium-catalyzed aminations, the loading is typically in the mol% range. The performance of the catalyst is judged by the yield of the desired product and the regioselectivity of the reaction.

| Catalyst System | Reactants | Typical Loading | Key Performance Aspects | Reference(s) |

| Palladium with Dialkylbiarylphosphine Ligand | Di- and Trichloropyrimidines, Aryl/Heteroarylamines | Mol % | High efficiency and regioselectivity for 2-amination. | nih.gov |

| ZnCl2 | Enamines, Triethyl orthoformate, Ammonium acetate | Catalytic amount | Efficient for three-component coupling to form 4,5-disubstituted pyrimidines. | thermofisher.com |

| CuCl2 | β-Cyanoenolates, Amidine hydrochlorides | Not specified | High yield (87%) for 4-aminopyrimidine synthesis. | researchgate.net |

| Glyoxylic acid:L-proline (DES) | Barbituric acid, Aldehydes, Malononitrile | Acts as solvent/catalyst | Recyclable, eco-friendly, provides high yields. | mdpi.comnih.gov |

Stoichiometric Ratios of Reactants and Reagents

The stoichiometry of reactants and reagents is a fundamental aspect of synthetic chemistry that directly impacts reaction outcomes, including yield and purity. In the synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine, the molar ratio of the amine nucleophile to the pyrimidine substrate is a critical parameter. Often, an excess of the amine is not required, and equimolar amounts can be effective, particularly when a base like triethylamine is used to neutralize the HCl generated during the reaction. mdpi.com For example, in the synthesis of 2-aminopyrimidine (B69317) derivatives from 2-amino-4,6-dichloropyrimidine, a 1:1 molar ratio of the amine to the pyrimidine is used, with 2 equivalents of triethylamine as the base. mdpi.com

In multicomponent reactions, the ratios of the different components are carefully controlled to favor the formation of the desired product. For the synthesis of 4,5-disubstituted pyrimidines via a ZnCl2-catalyzed three-component coupling, an excess of the orthoester and ammonium acetate relative to the enamine is typically used. rsc.org

The amount of base used is also a key stoichiometric consideration. In palladium-catalyzed aminations, a base is required to facilitate the catalytic cycle. In other reactions, such as the solvent-free amination of dichloropyrimidines, the base (e.g., triethylamine) is used in excess to drive the reaction to completion. mdpi.com

Reaction Time and Monitoring for Completion

The duration of a chemical reaction is a critical parameter that is often optimized to maximize the yield of the desired product while minimizing the formation of byproducts. Reaction times for the synthesis of pyrimidine derivatives can vary widely depending on the specific methodology, reactants, and reaction conditions. For example, the nucleophilic aromatic substitution on 2,4-dichloro-5-fluoropyrimidine with amines in toluene at 100°C is typically run for 12 hours. researchgate.net In contrast, microwave-assisted syntheses of 2-aminopyrimidines can be completed in less than an hour. researchgate.net

Monitoring the progress of the reaction is essential to determine the point of completion and to avoid unnecessary heating that could lead to decomposition of the product. The most common technique for monitoring the progress of organic reactions is Thin Layer Chromatography (TLC). mdpi.comnasc.ac.in TLC allows for a rapid and qualitative assessment of the consumption of starting materials and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

For more detailed analysis and to gain mechanistic insights, real-time monitoring using spectroscopic techniques can be employed. For instance, real-time, ultrafast multidimensional NMR spectroscopy has been used to monitor the synthesis of pyrimidines, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. researchgate.net

Isolation and Purification Techniques for 2-(2,2-Dimethylpropyl)pyrimidin-4-amine

Following the completion of the synthesis, the target compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts.

Chromatographic Separations (Column, Flash, HPLC)

Chromatography is a cornerstone technique for the purification of organic compounds, including pyrimidine derivatives. The choice of chromatographic method depends on the scale of the synthesis, the polarity of the compound, and the nature of the impurities.

Column Chromatography and Flash Chromatography: For laboratory-scale preparations, column chromatography and flash chromatography are widely used. nasc.ac.in These techniques involve passing the crude reaction mixture through a stationary phase (typically silica (B1680970) gel or alumina) packed in a column, using a mobile phase (a solvent or a mixture of solvents) to elute the components at different rates based on their polarity.

For the purification of amine-containing compounds like 2-(2,2-dimethylpropyl)pyrimidin-4-amine, which are basic in nature, special considerations are often necessary to prevent tailing and decomposition on the acidic silica gel. This can be achieved by deactivating the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA), to the eluent. researchgate.netbiotage.com Common solvent systems for the column chromatography of pyrimidine derivatives include mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol. mdpi.comnasc.ac.in

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly common for the purification of pyrimidine derivatives. researchgate.net

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18 silica gel) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for basic compounds like aminopyrimidines, modifiers are often added to the mobile phase. These can include acids like trifluoroacetic acid (TFA) or formic acid, or bases like triethylamine. biotage.comresearchgate.net The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition over time) to effectively separate compounds with a wide range of polarities. Preparative HPLC can be used to isolate larger quantities of the purified compound. researchgate.net

| Method | Stationary Phase | Typical Mobile Phase | Key Considerations | Reference(s) |

| Column/Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Addition of triethylamine to the eluent can prevent tailing of basic compounds. | researchgate.netmdpi.combiotage.comnasc.ac.in |

| Reversed-Phase HPLC (RP-HPLC) | C8 or C18 Silica Gel | Water/Acetonitrile or Water/Methanol with TFA or TEA | Provides high purity; modifier choice is crucial for good peak shape. | biotage.comresearchgate.net |

Recrystallization and Precipitation Methods

The purification of 2-(2,2-dimethylpropyl)pyrimidin-4-amine and its analogs often employs recrystallization and precipitation techniques to isolate the target compound from reaction mixtures and remove impurities. The choice of solvent and the method of inducing crystallization are critical for achieving high purity and yield.

Commonly, a solvent system is selected in which the desired pyrimidine derivative has high solubility at an elevated temperature and low solubility at a lower temperature. For instance, after synthesis, the crude product can be dissolved in a hot solvent such as methanol, ethanol, or a mixture like chloroform-methanol. ajast.net Upon cooling, the purified compound crystallizes out of the solution. The resulting precipitate is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. ajast.net

In some procedures, after the reaction is complete, the mixture is poured into ice water, which can induce precipitation of the product. mdpi.com The solid is then collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol. mdpi.com For example, in the synthesis of related pyrimidine derivatives, recrystallization from ethanol has been effectively used to obtain pure crystalline products. mdpi.com

Another approach involves the use of an anti-solvent. The crude product is dissolved in a solvent in which it is highly soluble, and then another solvent in which the product is insoluble (an anti-solvent) is added to induce precipitation. For example, crystallization from acetonitrile using water as the anti-solvent has been reported for related heterocyclic compounds. google.com

The selection of the recrystallization solvent or solvent/anti-solvent system is crucial and often determined empirically to maximize the recovery of the pure compound. The following table summarizes various recrystallization and precipitation methods used for pyrimidine derivatives.

Table 1: Recrystallization and Precipitation Methods for Pyrimidine Analogs

| Method | Solvent/System | Procedure | Reference |

| Recrystallization | Ethanol | The crude product is dissolved in hot ethanol and allowed to cool, leading to the formation of pure crystals. | mdpi.com |

| Recrystallization | Chloroform (B151607):Methanol (1:1) | The product is recrystallized from a mixture of chloroform and methanol to yield white crystals. | ajast.net |

| Precipitation | Ice Water | The reaction mixture is poured into ice water to precipitate the product, which is then filtered and washed. | mdpi.com |

| Anti-solvent Crystallization | Acetonitrile/Water | The compound is dissolved in acetonitrile, and water is added as an anti-solvent to induce crystallization. | google.com |

Yield and Purity Assessment of Synthesized Product

The success of a synthetic procedure for 2-(2,2-dimethylpropyl)pyrimidin-4-amine is evaluated by its yield and the purity of the final product. Various analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Yield Calculation: The reaction yield is typically reported as a percentage of the theoretical maximum amount of product that can be obtained from the starting materials. For example, syntheses of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have reported yields ranging from moderate to good (e.g., 27-82%). mdpi.com In other cases, such as the synthesis of 2-amino-4,6-dimethyl pyrimidine, high yields have been achieved under specific reaction conditions. google.com

Purity Assessment: The purity of the synthesized 2-(2,2-dimethylpropyl)pyrimidin-4-amine is determined using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the structure of the synthesized molecule and confirm the absence of impurities. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. For instance, in the characterization of a related pyrimidine derivative, specific signals in the ¹H-NMR spectrum confirmed the presence of the pyrimidine ring and the various substituents. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its identity and purity. For example, the purity of N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine was confirmed by elemental analysis, where the found percentages of C, H, and N were very close to the calculated values. mdpi.com

Melting Point: A sharp and well-defined melting point is often an indicator of a pure crystalline compound.

Chromatography: Techniques like Thin Layer Chromatography (TLC) and Column Chromatography are used to monitor the progress of the reaction and to purify the final product. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound.

The following table provides an example of the characterization data used to assess the yield and purity of a synthesized pyrimidine analog.

Table 2: Yield and Purity Data for a Pyrimidine Analog

| Parameter | Value | Method |

| Yield | 73% | Isolated Yield |

| Melting Point | 191-192 °C | Melting Point Apparatus |

| ¹H NMR | Consistent with structure | NMR Spectroscopy |

| Elemental Analysis | C: 74.46, H: 6.25, N: 19.30 (Calcd.)C: 74.06, H: 6.25, N: 19.20 (Found) | Elemental Analyzer |

Green Chemistry Principles in the Synthesis of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine

The application of green chemistry principles to the synthesis of pyrimidine derivatives, including 2-(2,2-dimethylpropyl)pyrimidin-4-amine, aims to reduce the environmental impact of chemical processes. benthamdirect.com This involves the use of safer solvents, the development of catalyst-free or recyclable catalyst systems, and improving atom economy. benthamdirect.comrasayanjournal.co.in

Use of Environmentally Benign Solvents

Traditional organic syntheses often rely on volatile and toxic organic solvents. tandfonline.com Green chemistry promotes the use of environmentally benign alternatives such as water, ionic liquids, and supercritical fluids, or performing reactions under solvent-free conditions. tandfonline.comresearchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. tandfonline.com Several synthetic methods for pyrimidine derivatives have been developed using water as the reaction medium. tandfonline.comdntb.gov.ua For example, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved in aqueous media using catalysts like diammonium hydrogen phosphate. dntb.gov.ua

Solvent-free reactions, also known as solid-state reactions or neat reactions, eliminate the need for a solvent altogether. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, which can lead to shorter reaction times and higher yields. benthamdirect.comnih.gov The iodination of pyrimidine derivatives has been successfully carried out under solvent-free conditions using a mechanical grinding method. nih.gov

Table 3: Examples of Green Solvents in Pyrimidine Synthesis

| Green Solvent/Condition | Advantages | Example Application | Reference |

| Water | Non-toxic, non-flammable, inexpensive | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | dntb.gov.ua |

| Solvent-free (Grinding) | Reduced waste, shorter reaction times, high yields | Iodination of pyrimidines | nih.gov |

| Ionic Liquids | Low volatility, recyclable | Synthesis of pyrimidine-2-amine derivatives | rasayanjournal.co.in |

Development of Catalyst-Free or Recyclable Catalyst Systems

The development of catalyst-free reactions or the use of recyclable catalysts is a key aspect of green chemistry. mdpi.com Catalyst-free methods simplify the purification process and reduce waste. tandfonline.com For instance, the synthesis of tri- and tetrasubstituted pyrimidine derivatives has been achieved under catalyst- and solvent-free conditions. mdpi.com

Recyclable catalysts, particularly heterogeneous catalysts, are advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. researchgate.nettandfonline.com Magnetic nanoparticles have emerged as effective recyclable catalysts for the synthesis of pyrimidine derivatives. researchgate.nettandfonline.combohrium.comdeepdyve.com For example, SCMNPs@Urea/Py-CuCl₂, a reusable heterogeneous magnetic nanocatalyst, has been used for the synthesis of pyrano[2,3-d]pyrimidinone derivatives and can be recovered using a magnet and reused multiple times without a significant loss in activity. researchgate.nettandfonline.comdeepdyve.com

Other recyclable catalysts include β-cyclodextrin, which is a biodegradable, non-toxic, and inexpensive material that can be used in aqueous media for the synthesis of pyrimidine derivatives. mdpi.combohrium.com

Table 4: Catalyst-Free and Recyclable Catalyst Systems in Pyrimidine Synthesis

| Catalyst System | Type | Advantages | Example Application | Reference |

| None | Catalyst-free | Simplified workup, reduced waste | Synthesis of tri- and tetrasubstituted pyrimidines | mdpi.com |

| SCMNPs@Urea/Py-CuCl₂ | Recyclable Magnetic Nanocatalyst | Easily separable, reusable, high efficiency | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | researchgate.nettandfonline.comdeepdyve.com |

| β-cyclodextrin | Recyclable Biocatalyst | Biodegradable, non-toxic, inexpensive, works in water | Synthesis of various pyrimidine derivatives | mdpi.combohrium.com |

| Choline hydroxide | Recyclable Catalyst and Medium | Green, efficient | Synthesis of substituted pyrimidines | mdpi.com |

Scale-Up Considerations for the Synthesis of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine for Research Purposes

Scaling up the synthesis of 2-(2,2-dimethylpropyl)pyrimidin-4-amine from a laboratory scale to produce larger quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time need to be optimized for a larger scale. Exothermic reactions, in particular, require efficient heat management to prevent runaway reactions. The optimal temperature range for similar pyrimidine syntheses has been reported to be between 40 to 50 °C. google.com The molar ratios of reactants may also need to be adjusted to maximize yield and minimize side products on a larger scale. google.com

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become more critical at a larger scale. For instance, while some laboratory-scale syntheses might use hazardous reagents like o-chloroaniline, for larger scales, less toxic alternatives are highly preferred to avoid safety risks and complex purification processes. google.com The choice of solvent should also consider factors like ease of removal and potential for recycling.

Purification and Isolation: The method of purification needs to be scalable. While column chromatography is common in the lab, it can be cumbersome and expensive for larger quantities. Crystallization is often a more practical and scalable purification method. google.com The choice of crystallization solvent and conditions must be robust to ensure consistent purity and yield. Filtration and drying equipment must also be appropriately sized for the larger volume of product.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical synthesis. This includes identifying potential hazards such as exothermic reactions, toxic reagents or byproducts, and flammable solvents. Appropriate safety measures, such as proper personal protective equipment (PPE), ventilation, and emergency procedures, must be in place.

Table 5: Key Scale-Up Considerations

| Factor | Consideration | Example |

| Reaction Temperature | Control of exotherms, optimization for yield | Maintaining a reaction temperature of 40-45 °C for optimal results. google.com |

| Reactant Molar Ratio | Maximizing conversion and minimizing byproducts | An optimal molar ratio of ammonium salt to enolate of 1.3:1 was found to give the best results in a related synthesis. google.com |

| Purification Method | Scalability and efficiency | Preferring crystallization over chromatography for large-scale purification. google.com |

| Reagent Safety | Avoiding highly toxic or carcinogenic materials | Replacing o-chloroaniline with a safer alternative in the synthesis of a pyrimidine precursor. google.com |

Chemical Reactivity and Transformations of 2 2,2 Dimethylpropyl Pyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which render it electron-deficient compared to benzene. This inherent electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. brainly.combhu.ac.in

Due to the electron-withdrawing effect of the two ring nitrogen atoms, the pyrimidine nucleus is significantly deactivated towards electrophilic aromatic substitution (EAS). bhu.ac.inresearchgate.net Unactivated pyrimidines typically require harsh reaction conditions for electrophiles to be introduced, and yields are often low. bhu.ac.in

However, the reactivity of the ring can be enhanced by the presence of electron-donating substituents. In 2-(2,2-dimethylpropyl)pyrimidin-4-amine, the 4-amino group is a strong activating group that increases the electron density of the ring, making EAS more feasible. researchgate.net Such reactions, when they do occur on aminopyrimidines, are directed to the C-5 position, which is meta to both nitrogen atoms and activated by the amino group. researchgate.net Even with this activation, the free amino group can be protonated under the strongly acidic conditions often used for EAS, which would convert it into a deactivating ammonium (B1175870) group and hinder the reaction. libretexts.org

Common EAS reactions like nitration and halogenation on an activated pyrimidine ring are possible, as illustrated by the halogenation of pyrimidines bearing a single activating group. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution on Activated Pyrimidine Rings This table is based on general reactivity patterns of activated pyrimidines, as specific data for the title compound is not available.

| Reaction | Reagent/Conditions | Expected Product at C-5 |

|---|---|---|

| Halogenation | Br₂, Acetic Acid | 5-Bromo-2-(2,2-dimethylpropyl)pyrimidin-4-amine |

| Nitration | HNO₃/H₂SO₄ (careful conditions) | 5-Nitro-2-(2,2-dimethylpropyl)pyrimidin-4-amine |

Nucleophilic substitution is a more characteristic reaction of the pyrimidine ring, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. bhu.ac.intaylorfrancis.com In the case of 2-(2,2-dimethylpropyl)pyrimidin-4-amine, direct nucleophilic attack on the ring is less common as there are no readily displaceable leaving groups. However, if a derivative, such as 4-chloro-2-(2,2-dimethylpropyl)pyrimidine, were used as a precursor, nucleophilic attack would readily occur. The C-4 position is generally the most favored site for nucleophilic attack in such systems. youtube.com

The mechanism for nucleophilic substitution on a 4-aminopyrimidine (B60600) core can proceed through a standard nucleophilic aromatic substitution (SNAr) pathway or, as has been proposed for the related thiamin structure, a multistep addition-elimination (SNAE) mechanism. acs.org The latter involves the initial addition of the nucleophile to the C-6 position of the pyrimidine ring. acs.org

The oxidation of pyrimidine derivatives can lead to various products. Treatment of 2,4-disubstituted pyrimidines with organic peracids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in glacial acetic acid can yield the corresponding N-oxides. clockss.orgresearchgate.net Depending on the substitution pattern, particularly the absence of a substituent at the C-6 position, oxidative ring contraction to form imidazole (B134444) derivatives can also occur. clockss.org

The reduction of aminopyrimidines has been documented, but the outcomes are highly dependent on the reducing agent and the specific substrate. rsc.org Catalytic hydrogenation, for instance, can reduce the pyrimidine ring.

Transformations Involving the Amine Functional Group

The exocyclic 4-amino group is a versatile functional handle, readily undergoing a variety of chemical transformations.

The primary amino group of 2-(2,2-dimethylpropyl)pyrimidin-4-amine can be readily modified through reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides converts the amine into the corresponding amide. The acetylation of aminopyridines, a related class of compounds, typically proceeds via direct attack of the exocyclic amino nitrogen on the acylating agent. publish.csiro.au

Alkylation: The amine can be alkylated using alkyl halides. While alkylation of aminopyrimidines can occur, it may require conditions such as prolonged heating. nih.gov Microwave-assisted methods have also been employed for the N-alkylation of related heterocyclic amines. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This reaction is analogous to acylation.

Table 2: General Transformations of the 4-Amino Group This table illustrates general reactions applicable to the exocyclic amine.

| Transformation | Reagent Class | Product Type |

|---|---|---|

| Acylation | R-COCl or (R-CO)₂O | N-(2-(2,2-Dimethylpropyl)pyrimidin-4-yl)amide |

| Alkylation | R-X (X = Halogen) | N-Alkyl-2-(2,2-dimethylpropyl)pyrimidin-4-amine |

| Sulfonylation | R-SO₂Cl | N-(2-(2,2-Dimethylpropyl)pyrimidin-4-yl)sulfonamide |

The primary amine functionality allows for the construction of several important chemical linkages.

Amides: Beyond acylation with pre-formed acid chlorides, amides can be synthesized directly from the condensation of the amine with a carboxylic acid. This transformation typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid. luxembourg-bio.com More modern methods utilize reagents like pentafluoropyridine (B1199360) (PFP) in a one-pot procedure. acs.org

Imines: The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine (or Schiff base). masterorganicchemistry.com This condensation reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.comorganic-chemistry.org

Ureas: Substituted ureas can be prepared from the 4-aminopyrimidine through several routes. A common method involves reaction with an isocyanate. nih.gov Alternatively, phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to couple two amine units. nih.gov Another approach is the reaction of the amine with a carbamate, such as a 4-nitrophenyl carbamate, which acts as an activated carbonyl source. bioorganic-chemistry.comgoogle.com

Table 3: Synthesis of Amine-Derived Functional Groups This table outlines common synthetic routes starting from the primary amine.

| Desired Functional Group | Reactant(s) | Common Conditions/Reagents |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) | DCC, HOBt; or PFP, base |

| Imine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid or base catalysis, often with dehydration |

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent, room temperature |

| Urea | Amine (R-NH₂) + Carbonyl Source | CDI, Triphosgene, or activated carbamates |

Diazotization and Subsequent Reactions

The 4-amino group on the pyrimidine ring of 2-(2,2-dimethylpropyl)pyrimidin-4-amine is a key functional handle for synthetic transformations. Through diazotization, the amine can be converted into a diazonium salt, a highly versatile intermediate. This reaction is typically carried out by treating the aminopyrimidine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid at low temperatures.

While direct studies on 2-(2,2-dimethylpropyl)pyrimidin-4-amine are not extensively documented, the behavior of analogous compounds like 2- and 4-aminopyridines and other aminopyrimidines provides a strong precedent. For instance, the diazotization of 4-aminopyridine (B3432731) in dilute mineral acid is known to yield the corresponding pyridine-4-diazonium ion. rsc.org This intermediate is highly reactive and can undergo rapid hydrolysis to the hydroxypyrimidine derivative. rsc.org

Of greater synthetic utility are the subsequent displacement reactions of the diazonium salt, most notably the Sandmeyer and Sandmeyer-type reactions. nih.govnih.govmasterorganicchemistry.com These reactions allow for the substitution of the diazo group with a wide range of nucleophiles, a critical step for preparing derivatives for cross-coupling reactions. The conversion of an aromatic amine to an aryl halide via a diazonium intermediate and a copper(I) halide catalyst is a classic Sandmeyer reaction. nih.gov This transformation is pivotal as it converts the electron-donating amino group into an electron-withdrawing halide, which can then act as a leaving group in palladium-catalyzed coupling reactions.

The general process can be described as follows:

Diazotization : 2-(2,2-Dimethylpropyl)pyrimidin-4-amine is treated with NaNO₂ and a strong acid (e.g., HCl, HBr) to form the 2-(2,2-dimethylpropyl)pyrimidine-4-diazonium salt.

Sandmeyer Reaction : The freshly prepared diazonium salt is then treated with a copper(I) halide (CuCl, CuBr) or copper(I) cyanide (CuCN) to yield the corresponding 4-halo- or 4-cyanopyrimidine derivative.

This two-step sequence provides a reliable pathway to 4-halo-2-(2,2-dimethylpropyl)pyrimidines, which are essential precursors for the cross-coupling reactions discussed in section 3.4.

Reactivity of the 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl group, also known as the neopentyl group, presents unique reactivity due to its steric bulk and the absence of hydrogen atoms on the quaternary carbon.

Reactions at the Primary Carbon of the Dimethylpropyl Group

The primary carbon atoms within the three methyl groups of the neopentyl substituent are potential sites for functionalization, primarily through free-radical pathways. While the pyrimidine ring itself is electron-deficient, the carbon atom of the substituent directly attached to the ring can be considered a "benzylic-like" position, although it is separated by a quaternary center. The reactivity at this position is influenced by the stability of the radical intermediate formed. chemistry.coach

Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light, AIBN), is a common method for introducing a halogen at a benzylic position. chemistry.coach It is plausible that similar conditions could lead to the selective bromination of one of the primary methyl groups of the 2,2-dimethylpropyl substituent. However, the steric hindrance imposed by the quaternary center might influence the reaction rate and selectivity.

Potential for Functionalization of the Tertiary Carbons

The tertiary carbon (quaternary center) of the 2,2-dimethylpropyl group is exceptionally unreactive towards many common transformations due to the absence of any hydrogen atoms. Oxidative degradation of alkyl side-chains on aromatic rings, often carried out with strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄), typically requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org In cases where the benzylic position is fully substituted, as with a tert-butyl group, this oxidative degradation does not occur. libretexts.orglibretexts.org By analogy, the quaternary carbon of the neopentyl group in 2-(2,2-dimethylpropyl)pyrimidin-4-amine is expected to be highly resistant to oxidation under these conditions. This inherent stability can be a significant advantage in synthetic design, as it allows for harsh reaction conditions to be applied to other parts of the molecule without affecting the neopentyl substituent.

Metal-Catalyzed Cross-Coupling Reactions of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine Derivatives

As established, the 4-amino group can be converted into a halogen, providing a versatile handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The substrate for these reactions would be a 4-halo-2-(2,2-dimethylpropyl)pyrimidine derivative. The reactivity in these couplings generally follows the order I > Br > Cl. nih.gov

Suzuki-Miyaura, Heck, and Sonogashira Couplings

These three palladium-catalyzed reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction couples the 4-halopyrimidine derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling occurs regioselectively at the C4 position. masterorganicchemistry.com This selectivity is attributed to the higher reactivity of the C4 position in electron-deficient pyrimidine systems. A variety of palladium catalysts, such as Pd(PPh₃)₄, can be employed, typically with a base like Na₂CO₃ or K₃PO₄. masterorganicchemistry.comyoutube.com

Heck Reaction : The Heck reaction involves the coupling of the 4-halopyrimidine with an alkene to form a substituted alkene. libretexts.orglibretexts.org This reaction is also catalyzed by palladium complexes and requires a base. The reaction is highly valuable for introducing vinyl groups onto the pyrimidine core, which can be further functionalized.

Sonogashira Coupling : This reaction forms a C-C bond between the 4-halopyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net Sonogashira couplings have been successfully performed on related 4-chloro-heterocyclic systems, yielding the corresponding 4-alkynyl derivatives under mild conditions. rsc.org These alkynylpyrimidines are valuable intermediates for synthesizing more complex molecules.

The table below summarizes typical conditions for these cross-coupling reactions on a hypothetical 4-halo-2-(2,2-dimethylpropyl)pyrimidine substrate.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl-pyrimidine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | 4-Alkenyl-pyrimidine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-Alkynyl-pyrimidine |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govnih.gov This reaction would be highly useful for synthesizing a variety of 4-amino-pyrimidine derivatives starting from the 4-halo-2-(2,2-dimethylpropyl)pyrimidine intermediate.

The reaction is known for its broad substrate scope and functional group tolerance. nih.gov It allows for the coupling of the 4-halopyrimidine with primary or secondary alkyl or aryl amines. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for the success of the reaction. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the catalytic cycle.

This methodology provides a powerful alternative to classical nucleophilic aromatic substitution for the synthesis of substituted 4-aminopyrimidines, often proceeding under milder conditions and with higher yields and generality.

Derivatization Strategies for Enhancing Molecular Complexity

The presence of a primary amino group and reactive nitrogen atoms within the pyrimidine ring makes 2-(2,2-dimethylpropyl)pyrimidin-4-amine a valuable scaffold for chemical modification. These modifications are crucial for exploring its potential in various applications by systematically altering its structure to enhance molecular complexity and modulate its biological or material properties.

Synthesis of Fused Pyrimidine Systems Incorporating the Compound

The 4-amino group and the adjacent ring nitrogen (N3) of 2-(2,2-dimethylpropyl)pyrimidin-4-amine can act as a binucleophilic system, making it a suitable precursor for the synthesis of fused pyrimidine heterocycles. These fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials. Common strategies involve the reaction of the aminopyrimidine with bifunctional electrophiles that can react with both the exocyclic amino group and a ring nitrogen to form a new ring.

One of the most established methods for constructing fused five-membered rings onto a 2-aminopyrimidine (B69317) core is the reaction with α-haloketones, leading to the formation of imidazo[1,2-a]pyrimidine derivatives. nih.govnih.govresearchgate.net This reaction, known as the Chichibabin reaction, typically proceeds by initial N-alkylation of the more nucleophilic ring nitrogen (N1), followed by intramolecular cyclization of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration. The general reaction is depicted below:

Figure 1: General synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones.

While no specific examples utilizing 2-(2,2-dimethylpropyl)pyrimidin-4-amine are documented in the reviewed literature, it is anticipated that it would react similarly. The bulky neopentyl group at the 2-position might sterically hinder the approach of the α-haloketone to the N1 position to some extent, potentially requiring more forcing reaction conditions compared to less substituted 2-aminopyrimidines.

Another versatile approach to fused pyrimidines involves the reaction with β-dicarbonyl compounds or their equivalents. For instance, reaction with β-ketoesters can lead to the formation of pyrimido[1,2-a]pyrimidin-4-ones . These reactions are often catalyzed by acid and proceed through an initial condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization.

| Reagent Class | Fused System Formed | General Conditions | Potential Product from 2-(2,2-Dimethylpropyl)pyrimidin-4-amine |

| α-Haloketones (e.g., bromoacetone) | Imidazo[1,2-a]pyrimidine | Heat, often with a base like NaHCO3 | 7-(2,2-Dimethylpropyl)-2-methylimidazo[1,2-a]pyrimidin-5-amine |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrimido[1,2-a]pyrimidin-4-one | Acid catalysis, heat | 7-(2,2-Dimethylpropyl)-2-methylpyrimido[1,2-a]pyrimidin-4-one |

| α,β-Unsaturated ketones (e.g., chalcones) | Pyrimido[1,2-a]pyrimidine (dihydropyrimidine) | Varies, can be base-catalyzed | Dihydro-7-(2,2-dimethylpropyl)-2,4-diphenylpyrimido[1,2-a]pyrimidine |

Introduction of Additional Functionalities for Structure-Activity Relationship Studies

To systematically investigate the structure-activity relationships (SAR) of molecules based on the 2-(2,2-dimethylpropyl)pyrimidin-4-amine scaffold, it is essential to introduce a variety of functional groups at different positions. The primary amino group at the C4 position is a key handle for such modifications.

N-Acylation and N-Alkylation: The 4-amino group can be readily acylated or alkylated to introduce a wide range of substituents. researchgate.netbath.ac.uknih.govsemanticscholar.orgresearchgate.net

N-Acylation is typically achieved by reacting the aminopyrimidine with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic properties of the molecule. A study on the N-acylation of 2-aminopyrimidines noted that with strong bases, N,N-diacylation can be an undesired side reaction, while weaker bases favor mono-acylation. semanticscholar.org

N-Alkylation can be performed using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for introducing a wide variety of alkyl groups. These modifications can alter the steric bulk, lipophilicity, and basicity of the molecule.

The introduction of different substituents through these methods allows for a systematic exploration of how changes in the molecular structure affect its biological activity or physical properties. For instance, in the development of kinase inhibitors, the nature of the substituent on the amino group is often critical for achieving high potency and selectivity. nih.gov

| Reaction Type | Reagent Example | Functional Group Introduced | General Conditions |

| N-Acylation | Acetyl chloride | Acetamide | Base (e.g., triethylamine (B128534), pyridine) |

| N-Alkylation | Methyl iodide | Methylamino | Base (e.g., K2CO3), solvent (e.g., DMF) |

| Reductive Amination | Benzaldehyde | Benzylamino | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) |

Photochemical and Electrochemical Reactivity of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine

The photochemical and electrochemical behavior of pyrimidine derivatives is an area of active research, driven by their relevance in DNA photodamage and potential applications in materials science and synthetic chemistry.

Photochemical Reactivity: Pyrimidines are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions, rearrangements, and photo-induced electron transfer processes. acs.orgacs.orgoup.comnsf.gov The specific reaction pathway is highly dependent on the substitution pattern, the solvent, and the presence of other reactive species.

For 2-aminopyrimidine derivatives, irradiation with UV light can lead to intramolecular rearrangements. For example, 2,6-dimethyl-4-aminopyrimidine has been shown to rearrange to an acyclic enamine upon irradiation. researchgate.net While no specific photochemical studies on 2-(2,2-dimethylpropyl)pyrimidin-4-amine have been found, it is plausible that it could undergo similar rearrangements or participate in intermolecular reactions such as cycloadditions with alkenes, a known reaction for pyrimidinethiones. rsc.org The bulky neopentyl group is unlikely to directly participate in the initial photochemical excitation but may influence the stability and subsequent reactions of any photo-generated intermediates. The possibility of intramolecular cyclization involving the neopentyl group is remote due to the saturated nature of this alkyl chain. researchgate.netnih.gov

Electrochemical Reactivity: The electrochemical behavior of pyrimidines is characterized by both reduction and oxidation processes. The electron-deficient pyrimidine ring is susceptible to reduction, while the amino group can be oxidized. acs.orgacs.orgresearchgate.net

The reduction of the pyrimidine ring typically occurs in multiple steps and is pH-dependent. At a mercury electrode, pyrimidine itself shows a series of reduction peaks corresponding to the formation of dihydro- and tetrahydro-pyrimidine derivatives.

The oxidation of the 4-amino group is also a likely electrochemical process. The oxidation potential would be influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating character of the amino group. The neopentyl group, being a simple alkyl group, would have a minor electronic effect but could influence the adsorption of the molecule onto the electrode surface. Electrochemical oxidation of aminopyrimidines can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium.

While detailed voltammetric studies on 2-(2,2-dimethylpropyl)pyrimidin-4-amine are not available, it is reasonable to predict that it would exhibit both reduction waves corresponding to the pyrimidine ring and an oxidation wave corresponding to the 4-amino group. The precise potentials and mechanisms would need to be determined experimentally.

An exploration of the diverse applications and future research possibilities of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine and its related compounds within academic research reveals a landscape rich with potential. This versatile chemical entity serves as a foundational component for advancements in synthetic chemistry, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 2-(2,2-dimethylpropyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloropyrimidine reacts with 2,2-dimethylpropylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF at 80–100°C . Optimization involves controlling temperature, solvent choice (e.g., DMF vs. THF), and stoichiometric ratios to maximize yield (typically 60–75%) and purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2,2-dimethylpropyl)pyrimidin-4-amine?

- NMR : H NMR (δ 8.2–8.4 ppm for pyrimidine protons, δ 1.1–1.3 ppm for dimethylpropyl methyl groups) and C NMR (C=N peaks at 155–165 ppm) confirm regiochemistry and substitution patterns.

- IR : Absorption bands at 3300–3400 cm (N-H stretch) and 1600–1650 cm (C=N/C=C) validate functional groups.

- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H] at m/z 180–190) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidin-4-amine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from structural analogs or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically vary substituents (e.g., dimethylpropyl vs. phenyl groups) to isolate structure-activity relationships .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Data Reprodubility : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Q. What methodologies are recommended for studying the interaction of 2-(2,2-dimethylpropyl)pyrimidin-4-amine with ATP-dependent targets like P2X receptors?

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing homomeric P2X2 or P2X7 receptors to measure ion flux changes .

- Molecular Docking : Use software like AutoDock Vina to model binding to the extracellular domain of P2X receptors (PDB ID: 4DW1) and validate with mutagenesis studies (e.g., Lys→Ala substitutions) .

- Calcium Imaging : Fluo-4 AM dye to quantify intracellular Ca spikes in primary neurons or glial cells exposed to the compound .

Q. How can synthetic challenges like steric hindrance from the 2,2-dimethylpropyl group be addressed in derivative synthesis?

- Catalyst Design : Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to improve selectivity for pyrimidine C4-position .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) and minimize side-product formation .

- Protecting Groups : Temporarily shield the amino group with Boc or Fmoc to prevent undesired nucleophilic attacks during functionalization .

Q. What strategies are effective for evaluating the compound’s pharmacokinetics and toxicity in preclinical models?

- ADME Profiling :

- Absorption : Caco-2 cell monolayers to assess permeability (P >1 × 10 cm/s indicates good bioavailability).

- Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated oxidation products .

- Toxicity Screening :

- hERG Assay : Patch-clamp to rule out cardiac liability (IC >10 μM preferred).

- Ames Test : Bacterial reverse mutation assay for genotoxicity risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.